5-Methyl-1-tetralone
Overview
Description
5-Methyl-1-tetralone is a chemical compound with the molecular formula C11H12O . It is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon and a ketone .
Synthesis Analysis
The synthesis of 5-Methyl-1-tetralone involves several steps. One method involves the oxidation of 1,2,3,4-tetrahydronaphthalene, which gradually forms the 1-hydroperoxide with atmospheric oxygen . Another method involves Friedel-Crafts reactions, where the starting compound 4-phenylbutanoic acid is converted into 1-tetralone . The transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone has also been reported .Molecular Structure Analysis
The molecular structure of 5-Methyl-1-tetralone consists of a benzene ring fused with a cyclohexanone . The molecular weight of this compound is 160.21 g/mol .Chemical Reactions Analysis
5-Methyl-1-tetralone can undergo various chemical reactions. For instance, it can participate in the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . It can also be involved in the formation of hydroxy ketone .Physical And Chemical Properties Analysis
5-Methyl-1-tetralone is a colorless oil with a faint odor . It has a molecular weight of 160.21 g/mol . The compound is insoluble in water but soluble in organic solvents .Scientific Research Applications
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Pharmaceuticals
- Application : 1-Tetralone is used as a starting material for agricultural and pharmaceutical agents . The carbon skeleton of 1-tetralone is found in natural products such as Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) from the family of Aristolochiaceae used in traditional Chinese medicine .
- Method : The starting compound 4-phenylbutanoic acid is accessible from 3-benzoylpropanoic acid via catalytic hydrogenation, using a palladium contact catalyst . The intramolecular cyclization of 4-phenylbutanoic acid to 1-tetralone is catalyzed by polyphosphoric acid .
- Results : The synthesis of 1-tetralone provides a key intermediate for the production of various pharmaceutical agents .
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Synthesis of (-)-Dezocine
- Application : 7-methoxy-1-tetralone, a derivative of 1-tetralone, is an essential intermediate for the opioid analgesic drug (-)-dezocine .
- Method : Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced and treated with MeSO3H to form 7-methoxy-1-tetralone .
- Results : The flow protocol in this work provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity) .
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Synthesis of ARQ-501
- Application : 8-Methoxy1-tetralone is a valuable starting material in the synthesis of ARQ-501, a fully synthetic version of β-lapachone and a promising anticancer agent currently in multiple Phase II clinical trials .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : ARQ-501 is effective against human ovarian cancer and prostate cancer xenografts in mice .
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Enantioselective Separation
- Application : 2-Methyl-1-tetralone was used in enantioselective separation of indan, tetralin and benzosuberan derivatives in the presence of chiral additives by capillary electrophoresis .
- Method : The specific method of application is not mentioned in the source .
- Results : The results or outcomes of this application are not mentioned in the source .
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Synthesis of 1-Naphthol
- Application : 1-Tetralone is used in the synthesis of 1-naphthol by aromatization . 1-Naphthol is the starting material for the insecticides carbaryl and the beta-blockers propranolol .
- Method : The synthesis involves contact with platinum catalysts at 200 to 450 °C .
- Results : The synthesis of 1-naphthol provides a key intermediate for the production of various insecticides and beta-blockers .
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Enantioselective Hydrogenation
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Synthesis of 1-Naphthol
- Application : 1-Tetralone is used in the synthesis of 1-naphthol by aromatization . 1-Naphthol is the starting material for the insecticides carbaryl and the beta-blockers propranolol .
- Method : The synthesis involves contact with platinum catalysts at 200 to 450 °C .
- Results : The synthesis of 1-naphthol provides a key intermediate for the production of various insecticides and beta-blockers .
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Enantioselective Hydrogenation
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCYRGGMARDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)C2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052438 | |
Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-tetralone | |
CAS RN |
6939-35-1 | |
Record name | 5-Methyl-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6939-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-tetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-tetralone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57011 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-5-methylnaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-1-TETRALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A481GK7DJQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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